molecular formula C12H8BrFN2O B14938287 N-(4-bromo-2-fluorophenyl)nicotinamide

N-(4-bromo-2-fluorophenyl)nicotinamide

Cat. No.: B14938287
M. Wt: 295.11 g/mol
InChI Key: NNFKSQCOCLHUGY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8BrFN2O. It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)nicotinamide typically involves the reaction of 4-bromo-2-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitro compounds.

    Reduction: Formation of reduced derivatives such as amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)nicotinamide
  • N-(4-bromo-2-chlorophenyl)nicotinamide
  • N-(4-bromo-2-methylphenyl)nicotinamide

Uniqueness

N-(4-bromo-2-fluorophenyl)nicotinamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrFN2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)

InChI Key

NNFKSQCOCLHUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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